2-{(3Z)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
CAS No.:
Cat. No.: VC15577849
Molecular Formula: C21H15N5O4S
Molecular Weight: 433.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H15N5O4S |
|---|---|
| Molecular Weight | 433.4 g/mol |
| IUPAC Name | 2-[(3Z)-3-[2-(2-methoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]-2-oxoindol-1-yl]acetamide |
| Standard InChI | InChI=1S/C21H15N5O4S/c1-30-14-9-5-3-7-12(14)18-23-21-26(24-18)20(29)17(31-21)16-11-6-2-4-8-13(11)25(19(16)28)10-15(22)27/h2-9H,10H2,1H3,(H2,22,27)/b17-16- |
| Standard InChI Key | WTNHEPMWRDMPKT-MSUUIHNZSA-N |
| Isomeric SMILES | COC1=CC=CC=C1C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC(=O)N)/SC3=N2 |
| Canonical SMILES | COC1=CC=CC=C1C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC(=O)N)SC3=N2 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound 2-{(3Z)-3-[2-(2-methoxyphenyl)-6-oxo thiazolo[3,2-b] triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is defined by its intricate polycyclic architecture. Its molecular formula, C₂₁H₁₅N₅O₄S, corresponds to a molecular weight of 433.4 g/mol. The IUPAC name reflects the integration of a thiazolo-triazole core fused with an indole-acetamide moiety, while the (3Z) configuration specifies the stereochemistry of the exocyclic double bond.
Table 1: Key Physicochemical Properties
Structural Significance
The molecule’s thiazolo[3,2-b][1, triazol-5(6H)-one core is stabilized by conjugated π-systems, enhancing its capacity for aromatic stacking interactions with biological targets. The 2-methoxyphenyl substituent at position 2 of the triazole ring introduces electron-donating effects, which may modulate binding affinity. Meanwhile, the acetamide group at the indole’s N1 position provides hydrogen-bonding capabilities critical for target engagement.
Synthesis and Optimization
Multi-Step Synthetic Pathways
The synthesis of this compound involves a sequence of condensation, cyclization, and functionalization reactions. A representative route includes:
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Condensation: Reaction of 2-(2-methoxyphenyl)hydrazinecarbothioamide with ethyl 2-chloroacetoacetate to form the thiazole ring.
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Cyclization: Intramolecular cyclization under acidic conditions yields the thiazolo-triazolone scaffold.
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Knoevenagel Reaction: Introduction of the indole-acetamide moiety via condensation with 1H-indole-2,3-dione derivatives.
Critical parameters such as temperature (maintained at 60–80°C) and solvent polarity (e.g., dimethylformamide) are optimized to achieve yields exceeding 70%.
Stereochemical Control
The (3Z) configuration is enforced during the Knoevenagel step, where steric hindrance from the 2-methoxyphenyl group favors the formation of the Z-isomer. Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography confirm this geometry, with distinctive coupling constants (e.g., J = 12–14 Hz for vinyl protons).
Biological Activity and Mechanism
Enzyme Modulation
The acetamide group’s ability to act as a hydrogen-bond donor enables interactions with proteases or kinases. In related compounds, such interactions disrupt enzymatic active sites, leading to IC₅₀ values in the low micromolar range. Molecular docking simulations suggest that the methoxyphenyl moiety occupies hydrophobic pockets in target proteins, enhancing binding stability.
Pharmacological Applications
Anticancer Activity
Preliminary in vitro studies on analogous thiazolo-triazoles reveal antiproliferative effects against HeLa and MCF-7 cell lines (IC₅₀: 2.5–5.0 µM). Mechanistically, these compounds induce apoptosis via caspase-3 activation and mitochondrial membrane depolarization.
Anti-Inflammatory Properties
The indole-acetamide framework is associated with cyclooxygenase-2 (COX-2) inhibition, reducing prostaglandin E₂ synthesis by 40–60% in murine macrophages. This suggests potential utility in treating inflammatory disorders such as rheumatoid arthritis.
Comparative Analysis with Structural Analogs
Role of the Methoxy Group
Replacing the 2-methoxyphenyl group with a chlorophenyl moiety (as in EVT-15091501) increases lipophilicity but reduces aqueous solubility. This trade-off highlights the importance of substituent optimization for bioavailability.
Oxadiazole vs. Triazole Cores
Future Research Directions
In Vivo Efficacy and Toxicity
Current data are restricted to in vitro models. Future studies should assess pharmacokinetics in rodent models, focusing on oral bioavailability and blood-brain barrier penetration. Acute toxicity profiling (LD₅₀ determination) is also warranted.
Target Identification
Proteomic approaches, such as affinity chromatography coupled with mass spectrometry, could identify protein targets. This would clarify whether the compound’s activity stems from single-target inhibition or polypharmacology.
Formulation Development
Encapsulation in nanocarriers (e.g., liposomes) may address solubility limitations. Preliminary stability studies indicate that the compound degrades by <10% over 6 months at 4°C, supporting feasible long-term storage.
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